molecular formula C19H15N3O2 B221698 2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one

2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one

Cat. No. B221698
M. Wt: 317.3 g/mol
InChI Key: LIHBZLKDKCPNSM-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one, also known as EKI-785, is a small molecule inhibitor that has shown potential in cancer treatment. It belongs to the class of quinazoline derivatives and has a molecular weight of 369.4 g/mol.

Mechanism of Action

2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one binds to the ATP-binding site of EGFR and HER2 and prevents the phosphorylation of these receptors. This, in turn, inhibits the downstream signaling pathways and leads to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In vitro studies have shown that 2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. In vivo studies have also demonstrated the efficacy of 2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one in suppressing tumor growth in mouse models of breast and lung cancer. 2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one has also been shown to sensitize cancer cells to chemotherapy and radiotherapy.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one is its specificity towards EGFR and HER2, which are both commonly overexpressed in cancer cells. This makes 2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one a potential targeted therapy for cancer treatment. However, 2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one has also been found to have off-target effects on other kinases, which may limit its clinical use. Additionally, the synthesis of 2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one is complex and may not be suitable for large-scale production.

Future Directions

Future research on 2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one could focus on improving its specificity towards EGFR and HER2 and reducing its off-target effects. Other potential applications of 2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one could also be explored, such as its use in combination with other cancer therapies or in the treatment of other diseases. Further studies could also investigate the pharmacokinetics and pharmacodynamics of 2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one in vivo to determine its optimal dosing and administration.

Synthesis Methods

The synthesis of 2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one involves the condensation of 2-oxoindole-3-acetaldehyde and 2-aminobenzamide in the presence of acetic acid and acetic anhydride. The resulting product is then purified by recrystallization. The yield of 2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one is reported to be around 70%.

Scientific Research Applications

2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are both overexpressed in various types of cancer. 2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one has also been found to inhibit the downstream signaling pathways of EGFR and HER2, such as the PI3K/Akt and MAPK/ERK pathways.

properties

Product Name

2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one

Molecular Formula

C19H15N3O2

Molecular Weight

317.3 g/mol

IUPAC Name

2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one

InChI

InChI=1S/C19H15N3O2/c1-2-22-16-10-6-4-7-12(16)14(19(22)24)11-17-20-15-9-5-3-8-13(15)18(23)21-17/h3-11H,2H2,1H3,(H,20,21,23)/b14-11+

InChI Key

LIHBZLKDKCPNSM-SDNWHVSQSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2/C(=C\C3=NC(=O)C4=CC=CC=C4N3)/C1=O

SMILES

CCN1C2=CC=CC=C2C(=CC3=NC(=O)C4=CC=CC=C4N3)C1=O

Canonical SMILES

CCN1C2=CC=CC=C2C(=CC3=NC(=O)C4=CC=CC=C4N3)C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.